1,4-Cyclohexanedimethanol Dilaurate
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Overview
Description
1,4-Cyclohexanedimethanol Dilaurate is an organic compound derived from 1,4-cyclohexanedimethanol and lauric acid. It is primarily used in the production of polyesters and other polymeric materials. This compound is known for its ability to enhance the properties of polymers, such as their thermal stability, mechanical strength, and resistance to solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanedimethanol Dilaurate is synthesized through the esterification of 1,4-cyclohexanedimethanol with lauric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous processing techniques. The reactants are fed into the reactor, where they are heated and mixed with the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexanedimethanol Dilaurate undergoes various chemical reactions, including:
Esterification: The formation of the ester bond between 1,4-cyclohexanedimethanol and lauric acid.
Hydrolysis: The ester bonds can be hydrolyzed back to the original alcohol and acid under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, water as the hydrolyzing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Esterification: this compound.
Hydrolysis: 1,4-cyclohexanedimethanol and lauric acid.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1,4-Cyclohexanedimethanol Dilaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyesters and other polymeric materials. It enhances the thermal and mechanical properties of the resulting polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of biodegradable polymers for medical implants and devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal stability and resistance to solvents.
Mechanism of Action
The mechanism of action of 1,4-cyclohexanedimethanol dilaurate involves its ability to form strong ester bonds with other molecules. This property allows it to enhance the thermal and mechanical properties of polymers by increasing their cross-linking density. The compound’s molecular structure also enables it to interact with various molecular targets and pathways, making it suitable for use in drug delivery systems and other biomedical applications.
Comparison with Similar Compounds
1,4-Cyclohexanedimethanol Dilaurate can be compared with other similar compounds, such as:
1,4-Cyclohexanedimethanol Dibutyrate: Similar in structure but with shorter alkyl chains, resulting in different physical and chemical properties.
1,4-Cyclohexanedimethanol Diacetate: Another ester derivative with different applications and properties due to the shorter acetate groups.
1,4-Cyclohexanedimethanol Dibenzoate: Used in different industrial applications due to its aromatic ester groups, which impart unique properties to the resulting polymers.
Uniqueness: this compound is unique due to its long alkyl chains, which provide enhanced hydrophobicity and thermal stability compared to other ester derivatives. This makes it particularly suitable for applications requiring high-performance materials with excellent resistance to solvents and thermal degradation.
Properties
IUPAC Name |
[4-(dodecanoyloxymethyl)cyclohexyl]methyl dodecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H60O4/c1-3-5-7-9-11-13-15-17-19-21-31(33)35-27-29-23-25-30(26-24-29)28-36-32(34)22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYKDXAFIQSBNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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